molecular formula C6H9N3O2 B1351655 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 373356-32-2

2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No. B1351655
CAS RN: 373356-32-2
M. Wt: 155.15 g/mol
InChI Key: OVRXBUIJPGFSBE-UHFFFAOYSA-N
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Description

2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid , also known as β-(1,2,4-triazol-1-yl)alanine , is a heterocyclic compound containing a 1,2,4-triazole ring. It exhibits promising pharmacological properties due to its nitrogen-containing scaffold, which allows for hydrogen bonding interactions with various targets .


Synthesis Analysis

  • Metal-Free Process : A recent study described an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, a derivative of β-(1,2,4-triazol-1-yl)alanine, under flow conditions .
  • Racemic Synthesis : Another approach involves the synthesis of racemic 2-(tert-butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, which was confirmed by spectroscopic techniques such as IR, 1H-NMR, mass spectroscopy, and elemental analysis .

Molecular Structure Analysis

The molecular structure of this compound consists of a triazole ring attached to a propionic acid side chain. The triazole ring provides essential pharmacophoric features for potential interactions with biological targets .

Scientific Research Applications

Triazole Derivatives and Their Significance

Triazole derivatives, including 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, have garnered attention in scientific research due to their versatile biological activities and potential in drug development. These compounds are part of a broader class of heterocyclic compounds that have been explored for their therapeutic properties across various domains.

Broad-Spectrum Biological Activities

Research highlights the broad range of biological activities of triazole derivatives. These compounds have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The versatility of the triazole core allows for structural variations, leading to diverse biological activities and the development of new drugs targeting various diseases, including neglected diseases that disproportionately affect vulnerable populations (Ferreira et al., 2013).

Advancements in Triazole Synthesis

Significant progress has been made in the eco-friendly synthesis of triazoles, with methodologies emphasizing green chemistry, energy savings, and sustainability. These advancements not only contribute to the environmental aspects of chemical synthesis but also open up new avenues for the development of triazole-based pharmaceuticals with improved efficacy and safety profiles (de Souza et al., 2019).

Corrosion Inhibition for Metal Surfaces

Apart from their biological applications, 1,2,3-triazole derivatives have also been identified as effective corrosion inhibitors for various metals and alloys. These compounds offer environmentally friendly alternatives for protecting metal surfaces against corrosion in aggressive media, highlighting their utility beyond pharmaceuticals and into industrial applications (Hrimla et al., 2021).

properties

IUPAC Name

2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-5(6(10)11)2-9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRXBUIJPGFSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390322
Record name 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

373356-32-2
Record name 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,2,4-triazole (27.6 g) and methacrylic acid (34.4 g) in pyridine (40 ml) was heated at 140° C. for 6 hours. The precipitate was dissolved in hot hydrochloric acid (1%, 400 ml). Charcoal was added and the mixture was filtered hot. The solution was concentrated in vacuo and the colourless solid collected by filtration and washed with cold water. NMR (90 MHz): 8.48 (s, 1H), 7.98 (s, 1H), 4.32 (m, 2H), 2.94 (m, 1H), 1.01 (d, 3H).
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
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2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
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2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
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2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
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2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid

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